molecular formula C21H26N4O2 B5377393 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide

Cat. No. B5377393
M. Wt: 366.5 g/mol
InChI Key: WVENXEKZHZXMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide, also known as DPA-714, is a small molecule radioligand that is used in positron emission tomography (PET) imaging. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in high concentrations in the mitochondrial membrane of glial cells in the brain. The TSPO has been shown to be involved in a variety of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied in the context of neuroinflammation and neurodegenerative diseases, and has shown promise as a diagnostic and therapeutic tool.

Mechanism of Action

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide binds selectively to the TSPO, which is upregulated in response to neuroinflammation and oxidative stress. The TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and is thought to play a role in the regulation of mitochondrial function and apoptosis. Binding of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide to the TSPO results in increased uptake of the radioligand by glial cells, which can be detected by PET imaging.
Biochemical and Physiological Effects:
2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its binding to the TSPO, 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in microglial cells, and to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has also been shown to have antioxidant properties, and to protect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide is its high selectivity for the TSPO, which allows for specific targeting of glial cells in the brain. 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide is also relatively easy to synthesize, and has been used extensively in preclinical studies. However, there are some limitations to the use of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide in lab experiments. For example, the radioligand has a relatively short half-life (approximately 2 hours), which limits the time window for imaging studies. In addition, the TSPO is expressed in a variety of cell types, including immune cells and steroidogenic cells, which can complicate interpretation of PET imaging results.

Future Directions

There are a number of potential future directions for research involving 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide. One area of interest is the use of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide in combination with other imaging agents or therapeutic agents, such as anti-inflammatory drugs or antioxidants. Another potential application is the use of 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide in studies of neuroinflammation in non-neurological diseases, such as cardiovascular disease or cancer. Finally, there is ongoing research into the development of new TSPO ligands with improved properties, such as longer half-life or increased selectivity, which may further enhance the utility of PET imaging with 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide.

Synthesis Methods

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 4-(2,3-dimethylphenyl)piperazine with acetic anhydride to form N-acetyl-4-(2,3-dimethylphenyl)piperazine, which is then reacted with 2-amino-N-(2-hydroxybenzoyl)benzamide to form 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide.

Scientific Research Applications

2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has been used extensively in PET imaging studies to investigate the role of the TSPO in various neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and stroke. PET imaging with 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to be a sensitive and specific method for detecting neuroinflammation and microglial activation in vivo, and may be useful for monitoring disease progression and evaluating the efficacy of therapeutic interventions.

properties

IUPAC Name

2-[[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-15-6-5-9-19(16(15)2)25-12-10-24(11-13-25)14-20(26)23-18-8-4-3-7-17(18)21(22)27/h3-9H,10-14H2,1-2H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVENXEKZHZXMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.